Polysiphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

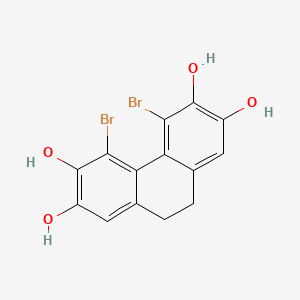

Polysiphenol is a member of phenanthrenes. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Insights

The synthesis of polysiphenol has been explored through various methodologies, with a notable approach being the intermolecular McMurray dimerization of 5-bromovanillin, followed by intramolecular oxidative coupling. This method not only yields this compound efficiently but also allows for the synthesis of halogenated analogues for structure-activity relationship studies. The total synthesis achieved an overall yield of approximately 70% in a four-step process .

Table 1: Synthesis Pathways for this compound

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | McMurray Dimerization | Variable (8-79) | Conditions can affect yield |

| 2 | Intramolecular Oxidative Coupling | High | Key step for forming the this compound structure |

| 3 | Halogenation (Chlorinated/Difluorinated) | High | Allows for further biological activity exploration |

While the biological activity of this compound itself remains under investigation, related compounds have demonstrated significant biological properties. For instance, polyphenols are recognized for their antioxidant capabilities and potential anticancer effects. Research indicates that polyphenol-containing nanoparticles exhibit properties beneficial for drug delivery systems and therapeutic applications .

Case Study: Antioxidant Properties

Research has shown that this compound and its derivatives can scavenge free radicals, which is critical in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. The development of this compound-based nanoparticles has shown promise in enhancing bioavailability and targeted delivery of therapeutic agents .

Nanotechnology Applications

This compound's unique structural properties lend themselves to nanotechnology applications. The formation of metal-polyphenol networks has been leveraged to create nanoparticles that are useful in various biomedical applications such as:

- Biodetection : Utilizing the affinity of this compound for certain biomolecules.

- Bioimaging : Enhancing imaging techniques through nanoparticle conjugation.

- Drug Delivery : Targeting specific tissues or cells to improve therapeutic outcomes.

Table 2: Biomedical Applications of this compound Nanoparticles

| Application | Description | Potential Benefits |

|---|---|---|

| Biodetection | Interaction with biomolecules for detection purposes | High sensitivity and specificity |

| Bioimaging | Use in imaging modalities (e.g., MRI, CT) | Improved contrast and visualization |

| Drug Delivery | Targeted delivery systems using this compound carriers | Enhanced efficacy and reduced side effects |

Material Science Innovations

In material science, this compound's properties have been utilized in developing advanced materials with unique functionalities. Its incorporation into polymer matrices can enhance mechanical strength while providing antioxidant properties.

Case Study: this compound in Food Packaging

Recent advancements have shown that this compound can be integrated into food packaging materials to improve shelf life by providing antioxidant protection against oxidative degradation . This application not only enhances food preservation but also aligns with sustainable practices by utilizing natural compounds.

Análisis De Reacciones Químicas

Atropisomerism and Computational Insights

DFT studies revealed a two-stage interconversion mechanism for atropisomers :

-

Stage 1 : Rotation of the biaryl C–C bond (halogens pass each other).

-

Stage 2 : Rotation of the dimethylene bridge.

| Compound | ΔG⧧ (kcal/mol) | Interconversion Pathway |

|---|---|---|

| 1a (Br,Br) | 30.5 | Asynchronous |

| 1b (Cl,Cl) | 25.3 | Asynchronous |

| 1c (F,F) | 10.5 | Synchronous |

Key Findings :

-

Larger halogens (Br, Cl) stabilize atropisomers via higher rotational barriers.

-

The difluoro analogue (1c ) shows rapid interconversion (NMR singlet for dimethylene protons) .

Oxidative Coupling Selectivity

Intramolecular oxidative coupling of 5a–c using Ag₂O demonstrated strict regioselectivity for C9–C10 bond formation, mimicking proposed biosynthetic pathways . Computational analysis attributed this to:

-

Electron-rich aromatic rings favoring coupling at positions ortho to hydroxyl groups.

-

Steric shielding by halogens preventing alternative coupling modes.

Demethylation and Stability

Global demethylation of 6a–c with BBr₃ proceeded quantitatively but required strict anhydrous conditions to prevent debromination . The resulting tetraols (1a–c ) were stable under inert atmospheres but prone to oxidation in air, forming phenanthrene derivatives.

Propiedades

Fórmula molecular |

C14H10Br2O4 |

|---|---|

Peso molecular |

402.03 g/mol |

Nombre IUPAC |

4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetrol |

InChI |

InChI=1S/C14H10Br2O4/c15-11-9-5(3-7(17)13(11)19)1-2-6-4-8(18)14(20)12(16)10(6)9/h3-4,17-20H,1-2H2 |

Clave InChI |

SYHMQWZYWWUQBA-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC(=C(C(=C2C3=C(C(=C(C=C31)O)O)Br)Br)O)O |

Sinónimos |

polysiphenol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.